molecular formula C21H30N2O2 B2567306 N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide CAS No. 1421458-06-1

N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide

Cat. No.: B2567306
CAS No.: 1421458-06-1
M. Wt: 342.483
InChI Key: FWSFBGFQJGUBFN-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a hydroxyethyl linker bridging a dimethylamino-substituted phenyl group and an adamantane carboxamide moiety. Adamantane derivatives are renowned for their lipophilic and rigid bicyclic structure, which often enhances blood-brain barrier penetration and receptor-binding affinity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-23(2)18-5-3-17(4-6-18)19(24)13-22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,19,24H,7-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSFBGFQJGUBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide typically involves multiple steps. One common approach is the alkylation of adamantane with a suitable halide, followed by the introduction of the carboxamide group. The dimethylamino phenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity: Naphthyl-containing analogs (e.g., AC1MODCX) exhibit higher lipophilicity than the dimethylamino-substituted compound, which may reduce aqueous solubility but enhance membrane permeability .
  • Electron Effects: The dimethylamino group’s electron-donating nature may improve binding to serotonin or dopamine receptors compared to acetyl or ethyl substituents .

Physicochemical and Pharmacological Properties

While direct experimental data for the target compound are sparse, trends can be inferred from related molecules:

  • Molecular Weight: Adamantane derivatives typically range between 300–400 g/mol. The dimethylamino-substituted compound (~375 g/mol) aligns with this range, suggesting moderate bioavailability.
  • Solubility: The hydroxyethyl linker and dimethylamino group may enhance water solubility compared to naphthyl analogs. For instance, AC1MODCX’s logP is estimated to be ~4.5 (via computational models), whereas the dimethylamino variant’s logP could be ~3.8 .
  • Receptor Affinity: Adamantane carboxamides often target viral proteins (e.g., influenza M2) or CNS receptors. The dimethylamino group’s basicity may favor interactions with neurotransmitter receptors, as seen in structurally related antipsychotics .

Research Findings and Limitations

  • AC1MODCX (KS-000020F9): Preclinical studies highlight antiviral activity against RNA viruses, though efficacy data for the dimethylamino variant remain unpublished .
  • Data Gaps: No peer-reviewed studies directly compare these compounds’ pharmacokinetics or toxicity. Current insights rely on computational modeling and fragmentary experimental reports.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide, also known by its CAS number 1421458-06-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H30N2O2
  • Molecular Weight : 342.483 g/mol
  • IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]adamantane-1-carboxamide

This compound features an adamantane core, which is known for its unique three-dimensional structure that can influence the biological activity of derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The dimethylamino group may enhance binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study on Similar Compounds : A related study investigated the cytotoxic effects of adamantane derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers (IC50 values ranging from 5 to 20 µM) .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in various models:

  • Oxidative Stress Studies : Research involving neuronal cell lines exposed to oxidative stress showed that derivatives with similar structures significantly reduced cell death, suggesting a protective mechanism against neurodegeneration. Specifically, compounds with longer alkyl chains exhibited enhanced neuroprotection .

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionTarget
This compoundTBDEnzyme inhibition, receptor modulationVarious
Related Adamantane Derivative10Apoptosis inductionCancer cell lines
Dimethylaminophenyl Oxindole15NeuroprotectionNeuronal cells

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